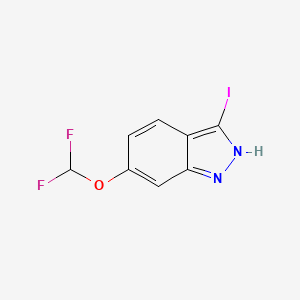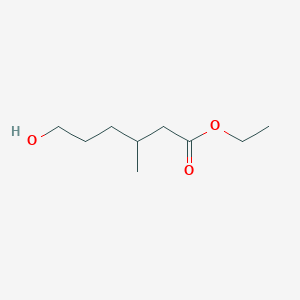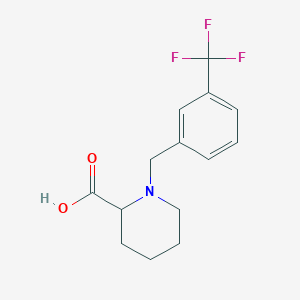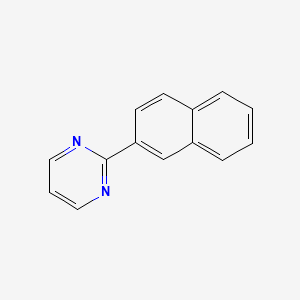![molecular formula C23H14N2O3 B12278114 3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chromen-2-one core linked to a biphenyl group through an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the biphenyl group: The oxadiazole intermediate is then coupled with a biphenyl derivative using a suitable coupling reagent.
Formation of the chromen-2-one core: The final step involves the cyclization of the intermediate to form the chromen-2-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core.
Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole or chromen-2-one rings.
科学的研究の応用
3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism by which 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-triazol-2-yl)-2H-chromen-2-one
Uniqueness
The uniqueness of 3-(5-{[1,1’-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C23H14N2O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
3-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C23H14N2O3/c26-23-19(14-18-8-4-5-9-20(18)27-23)22-25-24-21(28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChIキー |
ZROXGUOYLHJMER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)

![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)


![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)



![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)

![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
